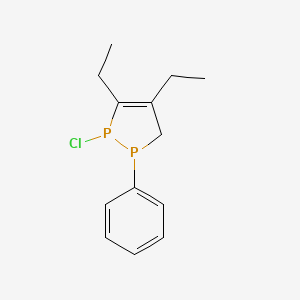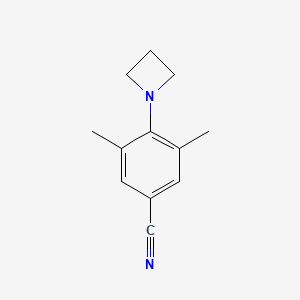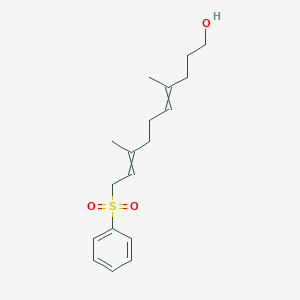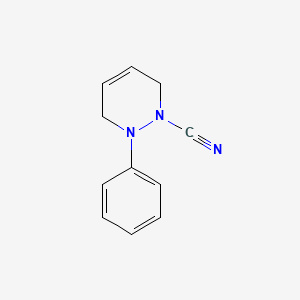![molecular formula C16H35IOSi B15164364 Tert-butyl[(10-iododecyl)oxy]dimethylsilane CAS No. 201799-41-9](/img/structure/B15164364.png)
Tert-butyl[(10-iododecyl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(10-iododecyl)oxy]dimethylsilane: is an organosilicon compound with the molecular formula C16H35IOSi and a molecular weight of 398.444 g/mol . This compound is characterized by the presence of a tert-butyl group, a dimethylsilane group, and a long alkyl chain terminated with an iodine atom. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[(10-iododecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 10-iododecanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl[(10-iododecyl)oxy]dimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or oxidizing agent used. For example, substitution with a thiol would yield a thioether derivative, while oxidation could result in the formation of an alcohol or ketone .
Scientific Research Applications
Chemistry: Tert-butyl[(10-iododecyl)oxy]dimethylsilane is used as a reagent in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also employed in the development of novel drug delivery systems due to its ability to form stable and biocompatible conjugates .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability .
Mechanism of Action
The mechanism of action of tert-butyl[(10-iododecyl)oxy]dimethylsilane involves the formation of covalent bonds with target molecules through its reactive iodine atom. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
Comparison: Tert-butyl[(10-iododecyl)oxy]dimethylsilane is unique due to its specific alkyl chain length and the presence of both tert-butyl and dimethylsilane groups. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications. For instance, tert-butyl[(12-iodododecyl)oxy]dimethylsilane has a longer alkyl chain, which may affect its solubility and reactivity in different solvents.
Properties
CAS No. |
201799-41-9 |
|---|---|
Molecular Formula |
C16H35IOSi |
Molecular Weight |
398.44 g/mol |
IUPAC Name |
tert-butyl-(10-iododecoxy)-dimethylsilane |
InChI |
InChI=1S/C16H35IOSi/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h6-15H2,1-5H3 |
InChI Key |
BYKNNLANZMIZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)
![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)




![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)


![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)

